Dihydro Ergotamine-13C,d3 Mesylate
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Overview
Description
Dihydro Ergotamine-13C,d3 Mesylate is a labeled compound used primarily in scientific research. It is a derivative of dihydroergotamine mesylate, which is known for its use in treating migraines and cluster headaches. The compound is characterized by the incorporation of carbon-13 and deuterium isotopes, making it valuable for various analytical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dihydro Ergotamine-13C,d3 Mesylate involves the hydrogenation of ergotamine, a naturally occurring compound derived from the Claviceps purpurea fungus. The process includes the selective incorporation of carbon-13 and deuterium isotopes. The reaction conditions typically involve the use of hydrogen gas in the presence of a palladium catalyst under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process ensures high purity and yield by optimizing reaction conditions and using advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Dihydro Ergotamine-13C,d3 Mesylate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Dihydro Ergotamine-13C,d3 Mesylate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for isotope-labeled compound studies.
Biology: Helps in studying metabolic pathways and enzyme interactions.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and action.
Industry: Employed in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of Dihydro Ergotamine-13C,d3 Mesylate is similar to that of dihydroergotamine mesylate. It acts as an agonist at serotonin 5-HT1B, 5-HT1D, and 5-HT1F receptors, leading to vasoconstriction of cranial blood vessels. This action helps in relieving migraine and cluster headache symptoms. The compound also interacts with adrenergic and dopamine receptors, contributing to its therapeutic effects .
Comparison with Similar Compounds
Ergotamine: Another ergot alkaloid used for migraine treatment.
Methysergide: A serotonin receptor antagonist used for migraine prophylaxis.
Sumatriptan: A selective serotonin receptor agonist used for acute migraine treatment.
Uniqueness: Dihydro Ergotamine-13C,d3 Mesylate is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. This feature distinguishes it from other similar compounds that do not have isotopic labels.
Properties
CAS No. |
1356841-81-0 |
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Molecular Formula |
C34H41N5O8S |
Molecular Weight |
683.8 |
InChI |
InChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4)/t21-,23?,25-,26+,27+,32-,33+;/m1./s1/i2+1D3; |
InChI Key |
ADYPXRFPBQGGAH-UXFLAZELSA-N |
SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O |
Synonyms |
5’α,10α)-9,10-Dihydro-12’-hydroxy-2’-methyl-5’-(phenylmethyl)ergotaman-3’,6’,18-trione-13C,d3 Methanesulfonate; 9,10-Dihydroergotamine-13C,d3 Monomethanesulfonate; (+)-Dihydroergotamine-13C,d3 Mesylate; Dihytamine-13C,d3; Dirgotarl-13C,d3; Endophleba |
Origin of Product |
United States |
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